Met-enkephalin-arg-arg

Übersicht

Beschreibung

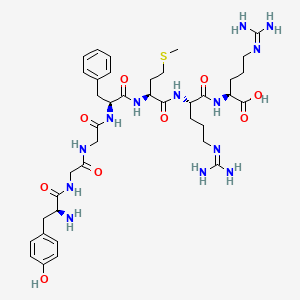

The compound Met-enkephalin-arg-arg is a complex organic molecule It is characterized by multiple amino acid residues, making it a peptide-like structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted reactions. This is followed by the sequential addition of amino acid residues through peptide bond formation. Common reagents used in these steps include coupling agents like carbodiimides and protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. SPPS involves anchoring the initial amino acid to a solid resin, followed by the stepwise addition of protected amino acids. This method is advantageous for producing large quantities of peptides with high purity.

Analyse Chemischer Reaktionen

Enzymatic Degradation

Met-enkephalin-Arg-Arg undergoes rapid enzymatic degradation in vivo, primarily mediated by peptidases such as neprilysin and puromycin-sensitive aminopeptidase. The degradation pathway includes:

-

Hydrolysis of Peptide Bonds : The initial step often involves the cleavage of the Met-Arg bond, resulting in the formation of Met-enkephalin and Arg-Arg.

-

Sequential Cleavage : Subsequent hydrolysis leads to the release of individual amino acids, which can be further processed by various peptidases.

The pH optimum for these enzymatic reactions is around 7.8, indicating physiological relevance in human tissues .

Receptor Binding

This compound acts primarily as an agonist at opioid receptors, particularly the δ-opioid receptor. Its binding initiates a series of intracellular signaling events:

-

G Protein Activation : Upon binding to opioid receptors, this compound activates G proteins, leading to downstream effects such as inhibition of adenylate cyclase activity.

-

Calcium Channel Modulation : The compound influences ion channel activity, affecting neurotransmitter release and synaptic transmission .

Physiological Effects

The compound exhibits several physiological effects:

-

Analgesia : It has been shown to provide pain relief through its action on opioid receptors.

-

Mood Regulation : There is evidence suggesting potential antidepressant-like properties due to its interaction with central nervous system pathways.

-

Immune Modulation : At varying concentrations, it can stimulate or suppress immune responses .

NMR Studies

Nuclear Magnetic Resonance (NMR) studies have provided insights into the three-dimensional structure of Met-enkephalin derivatives, including this compound. These studies reveal conformational flexibility that may influence receptor binding and biological activity.

Table 1: Chemical Shift Assignments from NMR Studies

| Residue | NH | C H α | C H β | C H γ | C H δ | C H ɛ |

|---|---|---|---|---|---|---|

| Tyr | - | 4.25 | 3.14 | - | - | - |

| Gly | 8.71 | 3.86 | - | - | - | - |

| Phe | 8.08 | 4.65 | 3.06 | - | - | - |

| Met | 7.94 | 4.26 | - | - | - | - |

| Arg | - | - | - | - | - | - |

This table summarizes key chemical shifts observed in NMR experiments that elucidate the structural characteristics of Met-enkephalin derivatives .

Wissenschaftliche Forschungsanwendungen

Pain Modulation

MERF has been extensively studied for its analgesic properties. Research indicates that it interacts with multiple opioid receptors to produce antinociceptive effects.

The study by demonstrated that MERF administration leads to significant pain relief, particularly through its interaction with MOR and KOR receptors. This suggests its potential utility in developing new analgesic therapies.

Cardioprotection

Recent studies have revealed that MERF may also provide cardioprotective effects during ischemic events.

The cardioprotective effects of MERF are attributed to its ability to enhance ischemic tolerance, as evidenced by reduced infarct sizes following treatment with MEAP before ischemic events .

Neuroprotection

Emerging research highlights the neuroprotective capabilities of MERF, particularly in conditions characterized by oxidative stress or excessive excitotoxicity.

The neuroprotective effects are mediated through the inhibition of glutamate toxicity and reduction of oxidative stress, making MERF a candidate for therapeutic strategies against neurodegenerative disorders .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The peptide-like structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but common targets include proteases and other enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Met-enkephalin-arg-arg

- This compound

Uniqueness

The uniqueness of this compound lies in its specific sequence of amino acid residues, which imparts unique chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are crucial.

Biologische Aktivität

Met-enkephalin-arg-arg (also referred to as Met-enkephalin-Arg-Phe) is a neuropeptide that belongs to the enkephalin family, which are endogenous opioid peptides involved in various physiological processes, including pain modulation, stress response, and regulation of mood. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

This compound is characterized by its specific amino acid sequence, which allows it to bind selectively to opioid receptors in the central nervous system (CNS). It primarily interacts with three types of opioid receptors: mu (μ), delta (δ), and kappa (κ) receptors. The binding affinity and efficacy may vary depending on the receptor subtype, influencing its analgesic and modulatory effects.

Binding Affinity : Research indicates that this compound exhibits a higher binding affinity for the delta receptor compared to the mu receptor, suggesting a potential role in modulating pain pathways without the typical side effects associated with mu receptor activation, such as respiratory depression .

Physiological Effects

-

Analgesic Properties :

- Studies have demonstrated that this compound can induce analgesia through central mechanisms. For instance, electroacupuncture studies in rabbits showed that this peptide plays a significant role in mediating analgesic effects in the periaqueductal gray (PAG) region of the brain .

- The peptide's ability to inhibit pain transmission pathways makes it a candidate for developing non-opioid analgesics.

- Neurotransmitter Release :

-

Secretagogue Activity :

- In physiological studies involving blowflies, synthetic forms of this compound were found to act as potent secretagogues, influencing fluid secretion rates in salivary glands at nanomolar concentrations . This suggests possible roles beyond pain modulation, extending into digestive and metabolic processes.

Research Findings and Case Studies

A comprehensive review of literature reveals various research findings related to this compound:

Therapeutic Implications

Given its biological activity and physiological effects, this compound holds potential therapeutic implications:

- Pain Management : The peptide's analgesic properties could lead to new treatments for chronic pain conditions without the adverse effects associated with traditional opioids.

- Mood Disorders : By modulating neurotransmitter systems, it may also serve as a target for treating mood disorders such as depression and anxiety.

- Addiction Treatment : Understanding its role in opioid receptor modulation could provide insights into developing therapies for opioid dependence and addiction.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N13O9S/c1-62-18-15-28(35(58)50-27(9-5-16-45-38(41)42)34(57)52-29(37(60)61)10-6-17-46-39(43)44)51-36(59)30(20-23-7-3-2-4-8-23)49-32(55)22-47-31(54)21-48-33(56)26(40)19-24-11-13-25(53)14-12-24/h2-4,7-8,11-14,26-30,53H,5-6,9-10,15-22,40H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t26-,27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQNVHLDWXBGQP-IIZANFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N13O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76496-10-1 | |

| Record name | Enkephalin-met, arg(6,7)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.